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4-Bromo-2,3-dimethyl-6-

nitrophenol

Cat. No.: B8206230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrophenols, a class of organic compounds characterized by a phenol ring bearing

one or more nitro groups and other substituents, have garnered significant attention across

various scientific disciplines. Their unique chemical properties, arising from the electron-

withdrawing nature of the nitro group and the versatile chemistry of the phenol moiety, make

them valuable tools and target molecules in fundamental research and applied sciences. This

technical guide provides an in-depth overview of the core research applications of substituted

nitrophenols, with a focus on their role in modulating signaling pathways, their potential as

therapeutic agents, and their utility as chemical intermediates.

Core Research Applications
The research applications of substituted nitrophenols are diverse, spanning from their use as

probes in biochemical assays to their investigation as potential therapeutic agents.

Mitochondrial Uncouplers and Modulation of Cellular Metabolism: A primary and extensively

studied application of certain substituted nitrophenols, most notably 2,4-dinitrophenol (DNP),

is their ability to act as protonophores and uncouplers of oxidative phosphorylation.[1][2]

These molecules shuttle protons across the inner mitochondrial membrane, dissipating the

proton motive force that is essential for ATP synthesis.[1][2] This uncoupling of electron

transport from ATP production leads to an increase in oxygen consumption and the release

of energy as heat.[3] This mechanism has been explored for its therapeutic potential in
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treating obesity.[3] Furthermore, "mild" mitochondrial uncoupling induced by low doses of

DNP has been shown to be neuroprotective in models of Alzheimer's, Parkinson's, and

stroke, activating adaptive stress response signaling pathways.[4]

Antimicrobial Agents: Various substituted nitrophenol derivatives have been synthesized and

evaluated for their antibacterial and antifungal activities. These compounds exhibit a broad

spectrum of activity against various microorganisms, including drug-resistant strains.[5] For

instance, derivatives like 2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol have shown potent

antibacterial activity against Moraxella catarrhalis.[5]

Enzyme Inhibition: Substituted nitrophenols can act as inhibitors of various enzymes. For

example, p-nitrophenol hydroxylation is a common assay to probe the activity of cytochrome

P450 enzymes, and various drugs are screened for their inhibitory effects on this process.[6]

Additionally, nitro-substituted aurones have been investigated as inhibitors of xanthine

oxidase.[7]

Chemical Intermediates in Synthesis: Substituted nitrophenols are versatile intermediates in

the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes. For example,

they are precursors in the production of compounds like the anti-inflammatory drug

mesalazine and the analgesic paracetamol. Their chemical reactivity allows for further

functionalization to build more complex molecules.

Environmental Science and Bioremediation: Nitrophenols are recognized as environmental

pollutants, and significant research is dedicated to their detection and degradation.[8] This

includes studies on their photocatalytic degradation and microbial bioremediation pathways.

Understanding these processes is crucial for developing effective environmental remediation

strategies.

Quantitative Data on Biological Activities
The biological activities of substituted nitrophenols are highly dependent on the nature and

position of the substituents on the phenyl ring. The following table summarizes key quantitative

data for selected compounds.
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Compound
Application/
Target

Activity
Metric

Value
Organism/S
ystem

Reference(s
)

2,4-

Dinitrophenol

(DNP)

Mitochondrial

Uncoupling
EC50 389 - 677 µM

RBL-2H3

cells
[3]

Niclosamide
Mitochondrial

Uncoupling
EC50 0.29 µM Intact cells [9]

Niclosamide

(-NO2

derivative)

Mitochondrial

Uncoupling
EC50 2.17 µM Intact cells [9]

FCCP
Mitochondrial

Uncoupling
EC50 0.04 µM

Isolated

mitochondria
[9]

CCP
Mitochondrial

Uncoupling
EC50 0.38 µM

Isolated

mitochondria
[9]

C1-CCP
Mitochondrial

Uncoupling
EC50 0.39 µM

Isolated

mitochondria
[9]

Doxorubicin +

100 µM 2,4-

DNP

Cytotoxicity

(Prostate

Cancer)

IC50
~0.1 µM

(Dox)
LNCaP cells [10]

Epirubicin +

100 µM 2,4-

DNP

Cytotoxicity

(Prostate

Cancer)

IC50 ~0.1 µM (Epi) LNCaP cells [10]

2,3,5-

Trimethyl-4-

((4-

nitrobenzyl)o

xy)phenol

Antibacterial

Activity
MIC 11 µM M. catarrhalis [5]

3,5-Dimethyl-

4-((4-

nitrobenzyl)o

xy)phenol

Antibacterial

Activity
MIC >91 µM M. catarrhalis [5]
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Ketoconazole
CYP3A4

Inhibition
IC50

Submicromol

ar range

Human liver

microsomes
[6]

Diclofenac
CYP2C9

Inhibition
IC50

Efficient

inhibition

Human liver

microsomes
[6]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and

biological evaluation of substituted nitrophenols.

Protocol 1: Synthesis of 3,5-Dimethyl-4-((4-
nitrobenzyl)oxy)phenol[5]
This protocol describes the synthesis of a substituted nitrophenol with potential antimicrobial

activity.

Materials:

2,6-Dimethylbenzene-1,4-diol

Acetic anhydride

4-Nitrobenzyl bromide

Potassium carbonate (K₂CO₃)

Dry N,N-dimethylformamide (DMF)

Silica gel for column chromatography

Hexane

Ethyl acetate (EtOAc)

Procedure:

Acetylation of 2,6-Dimethylbenzene-1,4-diol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15135088/
https://pubmed.ncbi.nlm.nih.gov/15135088/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8206230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a solution of 2,6-dimethylbenzene-1,4-diol in a suitable solvent, add acetic anhydride.

The reaction mixture is stirred at room temperature to yield the acetylated intermediate.

Purify the product by recrystallization or column chromatography.

Synthesis of 3,5-Dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a):

To a solution of the acetylated intermediate (2.0 mmol) in dry DMF, add 4-nitrobenzyl

bromide (2.2 mmol) and K₂CO₃ (3.0 mmol).

Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

After the reaction is complete, evaporate the solvent in vacuo.

Purify the residue by silica gel column chromatography using a hexane-EtOAc gradient

(e.g., 95:5 to 50:50) to obtain the desired product.

Characterization:

Confirm the structure of the synthesized compound using spectroscopic methods such as

¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution[11][12]
This protocol outlines the standard method for assessing the antibacterial activity of a

substituted nitrophenol.

Materials:

Substituted nitrophenol compound

Bacterial strain of interest

Mueller-Hinton broth (MHB) or other appropriate growth medium

96-well microtiter plates
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Spectrophotometer or plate reader

Procedure:

Preparation of Bacterial Inoculum:

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube

of sterile broth.

Incubate the culture at 37°C until it reaches the logarithmic growth phase (e.g., OD₆₀₀ of

0.4-0.6).

Dilute the bacterial culture in fresh broth to a final concentration of approximately 5 x 10⁵

CFU/mL.

Preparation of Compound Dilutions:

Prepare a stock solution of the substituted nitrophenol in a suitable solvent (e.g., DMSO).

Perform a two-fold serial dilution of the compound in the 96-well plate using MHB. The

final volume in each well should be 100 µL.

Inoculation and Incubation:

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate,

resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵

CFU/mL.

Include a positive control (bacteria in broth without compound) and a negative control

(broth only).

Incubate the plate at 37°C for 18-24 hours.

Determination of MIC:

After incubation, visually inspect the wells for bacterial growth (turbidity).
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The MIC is defined as the lowest concentration of the compound that completely inhibits

visible bacterial growth.[11]

The results can also be quantified by measuring the optical density at 600 nm using a

plate reader.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the

research applications of substituted nitrophenols.

Signaling Pathway: Mitochondrial Uncoupling by
Dinitrophenols
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Caption: Mechanism of mitochondrial uncoupling by 2,4-dinitrophenol (DNP).

Experimental Workflow: Screening for Bioactive
Substituted Nitrophenols
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Caption: A typical workflow for the discovery of bioactive substituted nitrophenols.

Logical Relationship: Structure-Activity Relationship for
Mitochondrial Uncoupling
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Substituted Nitrophenol
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Caption: Key structural features of nitrophenols influencing their mitochondrial uncoupling

activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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